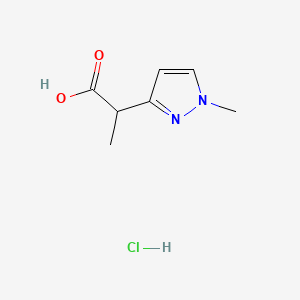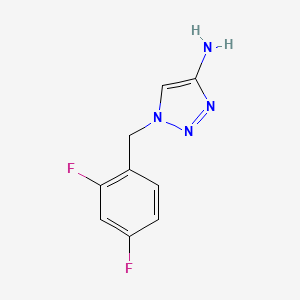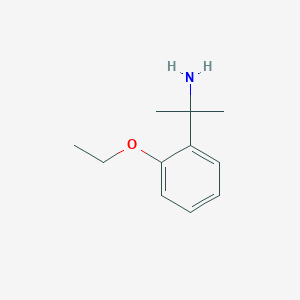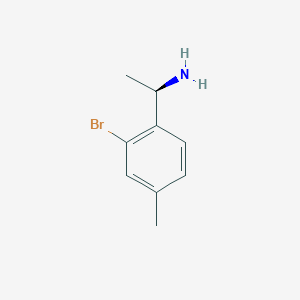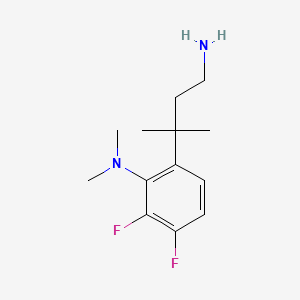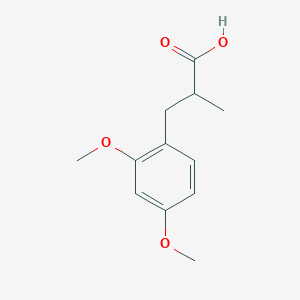
3-(2,4-Dimethoxyphenyl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dimethoxyphenyl)-2-methylpropanoic acid is an organic compound belonging to the class of phenylpropanoic acids It is characterized by the presence of a benzene ring substituted with two methoxy groups at positions 2 and 4, and a propanoic acid moiety attached to the benzene ring at position 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethoxyphenyl)-2-methylpropanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of 2,4-dimethoxybenzene with a suitable alkyl halide, followed by oxidation to introduce the carboxylic acid functionality. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide, and the oxidation step can be carried out using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the catalytic hydrogenation of a precursor compound, followed by selective oxidation. Catalysts such as palladium on carbon (Pd/C) can be used for the hydrogenation step, while the oxidation can be performed using environmentally friendly oxidants like hydrogen peroxide.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,4-Dimethoxyphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the benzene ring, such as halogens or nitro groups.
Applications De Recherche Scientifique
3-(2,4-Dimethoxyphenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2,4-Dimethoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic processes. The methoxy groups on the benzene ring may enhance its binding affinity to target proteins, leading to more effective inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,4-Dimethoxyphenyl)propanoic acid: Similar structure but with methoxy groups at positions 3 and 4.
2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester: A related ester compound with similar functional groups.
Uniqueness
3-(2,4-Dimethoxyphenyl)-2-methylpropanoic acid is unique due to the specific positioning of the methoxy groups and the methyl group on the propanoic acid moiety. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C12H16O4 |
|---|---|
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
3-(2,4-dimethoxyphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C12H16O4/c1-8(12(13)14)6-9-4-5-10(15-2)7-11(9)16-3/h4-5,7-8H,6H2,1-3H3,(H,13,14) |
Clé InChI |
RCFFEHKELBRIBP-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=C(C=C(C=C1)OC)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


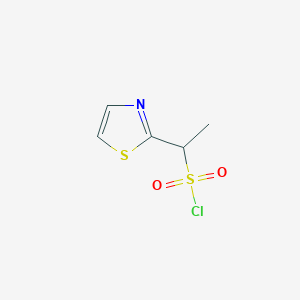
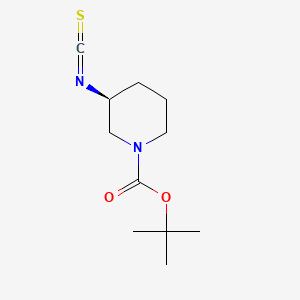
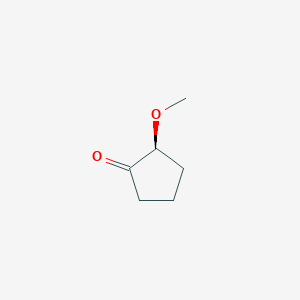
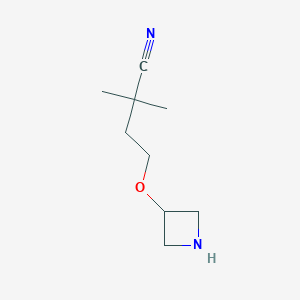
![3-[(Benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylicacid](/img/structure/B13540434.png)
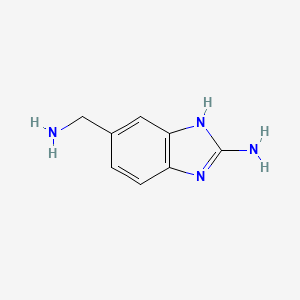
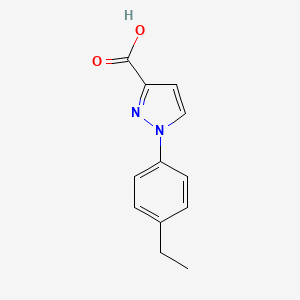

![3-{[(1-Benzylpiperidin-4-yl)methyl]amino}propanenitrile](/img/structure/B13540450.png)
